1-Benzhydrylpiperazin-2-one is a chemical compound recognized for its distinctive structure, which features a benzhydryl group attached to a piperazine ring. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential therapeutic applications. It is classified under the category of piperazine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 1-benzhydrylpiperazin-2-one typically involves the reaction of benzhydryl chloride with piperazine. This reaction is generally conducted in the presence of a base, such as anhydrous potassium carbonate, and a solvent like N,N-dimethylformamide. The process proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
In industrial settings, the synthesis follows similar routes but is optimized for larger scale production. Reaction conditions such as temperature, pressure, and reaction time are meticulously controlled to maximize yield and purity.
The molecular formula of 1-benzhydrylpiperazin-2-one is , with a molecular weight of approximately 296.407 g/mol. The structure consists of a piperazine ring with a benzhydryl substituent and a carbonyl group.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 296.407 g/mol |
IUPAC Name | 1-benzhydrylpiperazin-2-one |
InChI Key | MSFKRQSLXZNTML-UHFFFAOYSA-N |
Canonical SMILES | C1CN(C(=O)CN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
1-Benzhydrylpiperazin-2-one undergoes several significant chemical reactions:
These reactions illustrate the compound's versatility in synthetic organic chemistry and its potential as a precursor for more complex molecules.
The mechanism of action for 1-benzhydrylpiperazin-2-one primarily involves its role as an inhibitor of specific enzymes, notably histone deacetylases (HDACs). By binding to the active site of these enzymes, the compound prevents deacetylation of histone proteins, leading to an accumulation of acetylated histones. This alteration in histone modification results in changes in gene expression that can inhibit cancer cell growth.
The pharmacokinetic profile includes parameters such as molecular weight (296.407 g/mol) and LogP (2.26170), indicating moderate lipophilicity which may influence its absorption and distribution within biological systems.
1-Benzhydrylpiperazin-2-one exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and applications in pharmaceutical formulations.
1-Benzhydrylpiperazin-2-one has several applications across different fields:
Research continues to explore its full potential in these areas, highlighting its significance in advancing medicinal chemistry and related fields.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0